molecular formula C25H20IN3O3S2 B2847230 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-61-7

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2847230
CAS No.: 361480-61-7
M. Wt: 601.48
InChI Key: GRSIVRHASJVKLW-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group, an iodophenyl thiazole moiety, and a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Preparation of 3,4-dihydroisoquinoline: This can be achieved through the reduction of isoquinoline using suitable reducing agents.

    Formation of the sulfonyl group: The 3,4-dihydroisoquinoline is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Synthesis of the thiazole moiety: The thiazole ring is synthesized separately, often starting from 4-iodoaniline and thiourea.

    Coupling reactions: The final step involves coupling the sulfonylated isoquinoline with the thiazole derivative and benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of an isoquinoline sulfonyl group, an iodophenyl thiazole moiety, and a benzamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSIVRHASJVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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